molecular formula C11H14N2O3S B2524399 4-(Pyrrolidin-1-ylsulfonyl)benzamide CAS No. 313646-76-3

4-(Pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2524399
CAS No.: 313646-76-3
M. Wt: 254.3
InChI Key: PMLMRUJVVNVOCJ-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-ylsulfonyl)benzamide is a chemical compound characterized by the presence of a pyrrolidine ring attached to a benzamide moiety through a sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidin-1-ylsulfonyl)benzamide typically involves the following steps:

    Formation of the Sulfonyl Chloride Intermediate: The reaction begins with the sulfonylation of pyrrolidine using chlorosulfonic acid to form pyrrolidin-1-ylsulfonyl chloride.

    Coupling with Benzamide: The sulfonyl chloride intermediate is then reacted with benzamide in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, controlled temperature conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine under reducing conditions.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of 4-(Pyrrolidin-1-ylsulfonyl)benzylamine.

    Substitution: Various substituted benzamide derivatives depending on the electrophile used.

Scientific Research Applications

4-(Pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    4-(Pyrrolidin-1-ylsulfonyl)aniline: Similar structure but with an aniline group instead of benzamide.

    4-(Morpholin-4-ylsulfonyl)benzamide: Contains a morpholine ring instead of pyrrolidine.

    4-(Piperidin-1-ylsulfonyl)benzamide: Features a piperidine ring in place of pyrrolidine.

Uniqueness: 4-(Pyrrolidin-1-ylsulfonyl)benzamide is unique due to the specific combination of the pyrrolidine ring and benzamide moiety, which can confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c12-11(14)9-3-5-10(6-4-9)17(15,16)13-7-1-2-8-13/h3-6H,1-2,7-8H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLMRUJVVNVOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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